![molecular formula C14H19N3O4S B2442775 N-(7-Methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide CAS No. 2392608-40-9](/img/structure/B2442775.png)
N-(7-Methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-Methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide, also known as JNJ-40411813, is a novel compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazine carboxamide derivatives and has been synthesized using a specific method. The purpose of
Mécanisme D'action
N-(7-Methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide works by binding to the benzodiazepine site of the GABA-A receptor, which enhances the inhibitory effects of GABA. This results in a decrease in neuronal excitability and anxiolytic effects. N-(7-Methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Biochemical and Physiological Effects
N-(7-Methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase GABA-mediated chloride ion influx and decrease glutamate-mediated calcium ion influx, which leads to a decrease in neuronal excitability. N-(7-Methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide has also been shown to increase the duration of GABA-A receptor opening, which enhances the inhibitory effects of GABA.
Avantages Et Limitations Des Expériences En Laboratoire
N-(7-Methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide has a number of advantages for lab experiments, including its high affinity for the GABA-A receptor and its potential therapeutic applications. However, there are also some limitations to using N-(7-Methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide in lab experiments. For example, it has been shown to have a short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are a number of future directions for the study of N-(7-Methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide. One potential direction is to investigate its potential therapeutic applications for the treatment of anxiety, depression, and other neurological disorders. Another direction is to study its effects on different types of GABA-A receptors and its potential use as an anticonvulsant. Additionally, further research is needed to understand the long-term effects of N-(7-Methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide and its potential side effects.
Méthodes De Synthèse
N-(7-Methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide has been synthesized using a specific method that involves the reaction of 6-bicyclo[3.2.0]hept-7-en-2-amine with 2-chloro-6-methylsulfonylpyrazine-5-carboxylic acid followed by treatment with sodium hydroxide. The resulting compound is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
N-(7-Methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have a high affinity for the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This makes N-(7-Methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide a potential candidate for the treatment of anxiety, depression, and other neurological disorders.
Propriétés
IUPAC Name |
N-(7-methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-21-13-9-5-3-4-8(9)12(13)17-14(18)10-6-15-7-11(16-10)22(2,19)20/h6-9,12-13H,3-5H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHXSHXZXDHODS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2CCCC2C1NC(=O)C3=CN=CC(=N3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methanesulfonyl-N-{7-methoxybicyclo[3.2.0]heptan-6-yl}pyrazine-2-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.